3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)-
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Overview
Description
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)- is a complex organic compound with a unique structure that combines a pyridine ring, a phenyl group, and a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Cyanopyridine
- Nicotinic acid nitrile
- Nicotinonitrile
Comparison
Compared to similar compounds, 3-Pyridinecarbonitrile, 6-methyl-4-phenyl-2-(1-piperidinyl)- is unique due to its combination of structural features, which confer distinct chemical and biological properties. Its piperidine moiety, in particular, enhances its potential for interaction with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
61006-39-1 |
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Molecular Formula |
C18H19N3 |
Molecular Weight |
277.4 g/mol |
IUPAC Name |
6-methyl-4-phenyl-2-piperidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C18H19N3/c1-14-12-16(15-8-4-2-5-9-15)17(13-19)18(20-14)21-10-6-3-7-11-21/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
InChI Key |
QDRSLNCRXCULEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCCCC2)C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
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